molecular formula C22H22N4O5 B11185564 6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one

6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one

Cat. No.: B11185564
M. Wt: 422.4 g/mol
InChI Key: ZFCVMCKZQPMIMN-UHFFFAOYSA-N
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Description

6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a furan ring, a tris(methyloxy)phenyl group, and a triazoloquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4,5-trimethoxyaniline and 2-furancarboxaldehyde. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinone derivatives .

Scientific Research Applications

6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

6-(furan-2-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H22N4O5/c1-28-17-9-13(10-18(29-2)21(17)30-3)20-19-14(25-22-23-11-24-26(20)22)7-12(8-15(19)27)16-5-4-6-31-16/h4-6,9-12,20H,7-8H2,1-3H3,(H,23,24,25)

InChI Key

ZFCVMCKZQPMIMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25

Origin of Product

United States

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